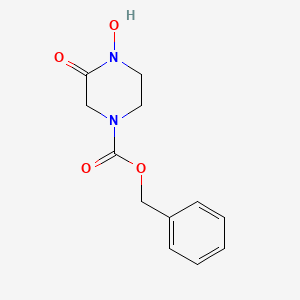

benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate

Description

BenchChem offers high-quality benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H14N2O4 |

|---|---|

Molecular Weight |

250.25 g/mol |

IUPAC Name |

benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate |

InChI |

InChI=1S/C12H14N2O4/c15-11-8-13(6-7-14(11)17)12(16)18-9-10-4-2-1-3-5-10/h1-5,17H,6-9H2 |

InChI Key |

NSVSGDZLJPWJNI-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)CN1C(=O)OCC2=CC=CC=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical properties of benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate

An In-depth Technical Guide to the Physicochemical Properties of Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate

Abstract

Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate is a novel heterocyclic compound with potential applications in pharmaceutical development and biochemical research. As a new chemical entity, a comprehensive understanding of its physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and ensuring therapeutic efficacy and safety. This guide provides a structured approach to elucidating these critical parameters. Due to the novelty of this compound, this document pioneers a framework for its characterization, combining in-silico predictions with detailed, field-proven experimental protocols. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step methodologies for a complete physicochemical workup.

Introduction and Molecular Structure

The rational design of drug candidates and their subsequent development into effective medicines is fundamentally reliant on a thorough characterization of their physicochemical properties. These parameters—including solubility, lipophilicity, thermal stability, and ionization state (pKa)—govern a molecule's behavior from initial synthesis and purification to its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems.

This guide focuses on Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate, a substituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, known for its presence in a wide array of therapeutic agents[1]. The unique combination of a hydroxyl group, a ketone, and a benzyl carbamate substituent suggests a complex interplay of properties that must be systematically investigated.

Molecular Structure:

-

IUPAC Name: Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate

-

Molecular Formula: C₁₂H₁₄N₂O₄

-

Molecular Weight: 250.25 g/mol

-

Chemical Structure: (A proper chemical drawing would be inserted here in a full document)

Given the absence of published experimental data for this specific molecule, this guide will first present computationally predicted properties to establish a baseline and then provide robust experimental protocols for their empirical validation.

In-Silico Prediction of Physicochemical Properties

Before embarking on laboratory work, computational modeling provides rapid, cost-effective estimations of a molecule's core properties. These predictions are invaluable for planning experiments, such as selecting appropriate solvent systems or pH ranges. Various software platforms like ACD/Percepta, ChemAxon, and SPARC utilize algorithms based on large datasets of experimentally determined values to predict properties from a chemical structure[2][3][4].

The following table summarizes the predicted physicochemical properties for Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 250.25 g/mol | Influences diffusion and membrane transport; a key parameter in Lipinski's Rule of Five. |

| logP (Octanol/Water Partition Coefficient) | ~1.0 - 1.5 | Measures lipophilicity, which affects solubility, membrane permeability, and metabolic stability. |

| Aqueous Solubility (logS) | ~ -2.5 (Moderately Soluble) | Critical for absorption and formulation; low solubility can limit bioavailability. |

| pKa (Acidic) | ~12-13 (Hydroxyl group) | Determines the ionization state at different physiological pH values, impacting solubility and receptor binding. |

| pKa (Basic) | ~ -1 to 0 (Amide Nitrogen) | The amide nitrogen is predicted to be very weakly basic. |

| Boiling Point | > 400 °C (Decomposes) | Important for understanding thermal stability during manufacturing and storage. |

| Melting Point | ~150 - 170 °C | Defines the solid-state properties, impacting dissolution rate and manufacturability. |

Note: These values are estimations and require experimental validation.

Experimental Characterization: Protocols and Methodologies

The following sections provide detailed, self-validating protocols for the experimental determination of the key physicochemical properties. The causality behind experimental choices is explained to ensure robust and reproducible results.

Workflow for Physicochemical Characterization

A logical workflow ensures that data from one experiment can inform the next, creating an efficient characterization cascade.

Caption: General workflow for physicochemical characterization.

Thermal Analysis: Melting Point and Stability

Thermal analysis is critical for defining the material's solid-state properties and its stability under thermal stress.

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of the melting point (Tm), an indicator of purity and solid-state form[5][6].

Experimental Protocol:

-

Calibration: Calibrate the DSC instrument using a certified indium standard (~10 mg) to ensure temperature and enthalpy accuracy[6].

-

Sample Preparation: Accurately weigh 2-5 mg of the dried compound into a Tzero aluminum pan. Crimp the pan with a hermetically sealed lid[6][7]. Prepare an identical empty pan as a reference.

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert nitrogen atmosphere at a flow rate of 50 mL/min to prevent oxidation[7].

-

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 250 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. A sharp peak indicates high purity.

TGA measures the change in mass of a sample as a function of temperature, revealing its thermal stability and decomposition profile[8][9][10].

Experimental Protocol:

-

Sample Preparation: Weigh 5-10 mg of the compound into an alumina crucible[8][11].

-

Instrument Setup:

-

Place the crucible onto the TGA's microbalance.

-

Purge with nitrogen at 30-50 mL/min[8].

-

-

Thermal Program: Heat the sample from 25 °C to 600 °C at a controlled rate of 10 °C/min.

-

Data Analysis: The onset of significant mass loss in the TGA curve indicates the temperature at which the compound begins to decompose.

Purity and Lipophilicity by High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for assessing the purity of a novel compound and can also be used to estimate its lipophilicity[12][13][14].

A robust, stability-indicating HPLC method is required to separate the main compound from any impurities or degradants. A systematic approach is crucial[15].

Caption: Principle of the shake-flask solubility assay.

Experimental Protocol:

-

Buffer Preparation: Prepare buffers at pH 1.2 (0.1 N HCl), 4.5 (Acetate buffer), and 6.8 (Phosphate buffer) as per WHO guidelines.[16]

-

Sample Preparation: Add an excess amount of the solid compound to each buffer in triplicate to create a slurry.

-

Equilibration: Agitate the samples at a constant temperature (e.g., 37 °C) for at least 24 hours to ensure equilibrium is reached. Check concentrations at multiple time points (e.g., 24h, 48h) to confirm a plateau.[16]

-

Sample Processing: Separate the undissolved solid by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[17]

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using the previously developed and validated HPLC-UV method.

pKa Determination

The pKa value(s) define the extent of ionization of a molecule at a given pH. This profoundly affects solubility, permeability, and target binding. Potentiometric titration is a classic and reliable method.[18][19]

Experimental Protocol:

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a co-solvent system (e.g., water/methanol) to a known concentration (e.g., 1 mM).[19]

-

Instrument Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10).

-

Titration:

-

Adjust the initial pH of the solution to the acidic side (e.g., pH 2) with 0.1 M HCl.

-

Titrate the solution by adding small, precise aliquots of a standardized titrant (0.1 M NaOH).

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the flat buffer region on the titration curve.[19]

Conclusion

The comprehensive physicochemical characterization of a novel entity like Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate is a foundational step in its journey from a laboratory curiosity to a potential therapeutic agent. This guide provides a robust framework, grounded in established scientific principles and detailed experimental protocols, to systematically predict and determine its essential properties. By following these methodologies, researchers can generate the high-quality, reliable data necessary to make informed decisions in drug discovery and development, ultimately accelerating the path to new and effective medicines.

References

-

Protocol Thermogravimetric Analysis (TGA). EPFL. [Link]

-

Calculate Physicochemical Properties | PhysChem Suite. ACD/Labs. [Link]

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]

-

Benzyl 3-oxopiperazine-1-carboxylate | C12H14N2O3 | CID 736777. PubChem. [Link]

-

Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]

-

Development of Methods for the Determination of pKa Values. PMC. [Link]

-

Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. PMC. [Link]

-

A Review on Novel Analytical Method Development and Validation by RP-HPLC Method. ResearchGate. [Link]

-

An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers. [Link]

-

TGA Sample Preparation: A Complete Guide. Torontech. [Link]

-

What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Master Organic Chemistry. [Link]

-

Calculators & Predictors. Chemaxon. [Link]

-

UV/Vis Spectroscopy Guide | Principles, Equipment & More. Mettler Toledo. [Link]

-

HPLC Method Development - A Review. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

-

Kinetic Solubility Assays Protocol. AxisPharm. [Link]

-

Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]

- Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

-

Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Longdom.org. [Link]

-

On-line Software. Virtual Computational Chemistry Laboratory. [Link]

-

Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Purdue Engineering. [Link]

-

PrologP. CompuDrug. [Link]

-

Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate Properties. EPA. [Link]

-

Analytical Method Development and Validation Strategies for Quantitative Determination of Novel Drugs Using High Performance Liquid Chromatography. International Journal of Pharmaceutical Sciences. [Link]

-

Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates. ResearchGate. [Link]

-

Experimental setup of Differential Scanning Calorimeter. ResearchGate. [Link]

-

UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Technology Networks. [Link]

-

Thermal Analysis TGA / DTA. Abo Akademi University. [Link]

-

Annex 4. WHO. [Link]

-

New machine-learning application to help researchers predict chemical properties. MIT News. [Link]

-

CHEMISTRY Paper: 12, Organic Spectroscopy Module: 5, Applications of UV spectroscopy. e-PG Pathshala. [Link]

-

EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. eGyanKosh. [Link]

-

Differential Scanning Calorimetry (DSC) Manual. University of Utah. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

Thermogravimetric Analysis (TGA) Testing of Materials. Applus DatapointLabs. [Link]

-

Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]

-

ExperimentDifferentialScanningCalorimetry. Wolfram. [Link]

-

Experiment # 11: Spectroscopic determination of indicator pKa. ULM. [Link]

-

A Beginner's Guide to Thermogravimetric Analysis. XRF Scientific. [Link]

Sources

- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 2. acdlabs.com [acdlabs.com]

- 3. chemaxon.com [chemaxon.com]

- 4. On-line Software [vcclab.org]

- 5. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 6. engineering.purdue.edu [engineering.purdue.edu]

- 7. nmt.edu [nmt.edu]

- 8. epfl.ch [epfl.ch]

- 9. Thermogravimetric Analysis (TGA) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 10. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 11. torontech.com [torontech.com]

- 12. pharmasalmanac.com [pharmasalmanac.com]

- 13. researchgate.net [researchgate.net]

- 14. ijprajournal.com [ijprajournal.com]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. who.int [who.int]

- 17. raytor.com [raytor.com]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. creative-bioarray.com [creative-bioarray.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperazine scaffold is a ubiquitous motif in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds.[1] Its unique conformational flexibility and ability to engage in various intermolecular interactions make it a cornerstone in the design of novel therapeutics. This guide delves into the intricate molecular architecture of a specific, functionally rich derivative: benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate. This molecule incorporates several key features of interest to drug designers: a carbamate-protected nitrogen, a lactam functionality, and a hydroxylamine moiety within the heterocyclic core. Understanding the interplay of these groups is paramount for predicting molecular behavior, designing structure-activity relationships (SAR), and developing robust synthetic routes. This document provides a comprehensive analysis of its structural and conformational properties, supported by established principles and spectroscopic data from closely related analogues.

Molecular Structure and Bonding

The molecular structure of benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate comprises a central six-membered piperazin-2-one ring. The nitrogen at position 1 is protected by a benzyloxycarbonyl (Cbz) group, a common strategy in peptide and heterocyclic synthesis to control reactivity. The nitrogen at position 4 is substituted with a hydroxyl group, introducing a unique electronic and steric environment. The carbonyl group at position 3 defines the lactam functionality.

The amide bond within the piperazinone ring and the carbamate linkage of the Cbz group exhibit partial double bond character due to resonance. This restricted rotation has significant implications for the molecule's conformational dynamics, potentially leading to the existence of rotational isomers (rotamers).[2]

Conformational Analysis

The conformational landscape of piperazine derivatives is a critical determinant of their biological activity. The piperazine ring typically adopts a chair conformation to minimize steric strain.[3] For benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate, the chair conformation is also expected to be the most stable.

Ring Pucker and Substituent Orientation

In the preferred chair conformation, the substituents on the nitrogen and carbon atoms can occupy either axial or equatorial positions. The bulky benzyl carbamate group at N1 is expected to predominantly occupy the equatorial position to minimize 1,3-diaxial interactions. The orientation of the hydroxyl group at N4 is more nuanced. While sterically smaller than the Cbz group, its orientation will be influenced by a combination of steric and electronic factors, including the potential for intramolecular hydrogen bonding. Computational modeling studies on related N-hydroxypiperazines would be invaluable in definitively assigning the preferred orientation of the N-hydroxy group.[4]

Rotational Isomerism

The partial double bond character of the N1-C(O) bond in the Cbz group and the N1-C2 bond within the lactam can lead to the existence of distinct conformers. This phenomenon is well-documented for N-acyl piperazines and can be observed and quantified using dynamic NMR spectroscopy.[2][5] The interconversion between these rotamers can be slow on the NMR timescale at room temperature, resulting in broadened or distinct sets of signals for the piperazine ring protons.

Below is a logical diagram illustrating the key conformational considerations for this molecule.

Caption: A plausible synthetic pathway to the target molecule.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-Cbz-N'-(benzyloxy)ethylenediamine (3)

-

To a solution of N-Cbz-ethanolamine (1) (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 equivalents).

-

Slowly add methanesulfonyl chloride (1.1 equivalents) and stir the reaction mixture at 0 °C for 1 hour.

-

In a separate flask, prepare a solution of N-(benzyloxy)amine (2) (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Add the solution of N-(benzyloxy)amine to the reaction mixture containing the mesylated intermediate at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford compound (3).

Step 2: Synthesis of Benzyl 1-(benzyloxy)-3-oxopiperazine-1-carboxylate (5)

-

To a solution of compound (3) (1 equivalent) in anhydrous acetonitrile, add potassium carbonate (2.5 equivalents).

-

Add ethyl bromoacetate (1.2 equivalents) and heat the mixture to reflux for 6-8 hours.

-

Cool the reaction mixture to room temperature and add a solution of sodium ethoxide (1.5 equivalents) in ethanol.

-

Stir the reaction at room temperature for 12 hours to facilitate cyclization.

-

Monitor the reaction by TLC.

-

Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield compound (5).

Step 3: Synthesis of Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate (Target)

-

Dissolve compound (5) in methanol and add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite and wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the final product, benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate.

Spectroscopic Characterization

The structural elucidation of benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate would rely on a combination of spectroscopic techniques. Based on the data available for the closely related benzyl 3-oxopiperazine-1-carboxylate, the following spectral characteristics are anticipated. [6][7]

| Spectroscopic Technique | Expected Features |

|---|---|

| ¹H NMR | - Aromatic protons of the benzyl group (multiplet, ~7.3-7.4 ppm).- Benzylic protons (-CH₂-) of the Cbz group (singlet, ~5.1-5.2 ppm).- Piperazine ring protons (complex multiplets, ~3.2-4.2 ppm). The presence of rotamers may lead to broadened or multiple signals.- N-OH proton (broad singlet, chemical shift dependent on solvent and concentration). |

| ¹³C NMR | - Carbonyl carbon of the lactam (~165-170 ppm).- Carbonyl carbon of the carbamate (~155-160 ppm).- Aromatic carbons of the benzyl group (~127-136 ppm).- Benzylic carbon (-CH₂-) of the Cbz group (~67-68 ppm).- Piperazine ring carbons (~40-55 ppm). |

| FT-IR (cm⁻¹) | - N-H/O-H stretch (broad, ~3200-3400 cm⁻¹).- C-H stretches (aromatic and aliphatic, ~2850-3100 cm⁻¹).- Lactam C=O stretch (~1650-1680 cm⁻¹).- Carbamate C=O stretch (~1690-1710 cm⁻¹).- C-N and C-O stretches (~1000-1300 cm⁻¹). |

| Mass Spectrometry | - Expected molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. |

Potential Applications and Future Directions

Molecules incorporating the N-hydroxy-piperazinone scaffold are of significant interest in drug discovery. The hydroxylamine moiety can act as a key pharmacophore, participating in hydrogen bonding interactions with biological targets. Furthermore, such compounds can serve as precursors to nitroxide radicals for use as spin labels in biophysical studies.

Future research on benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate should focus on:

-

Definitive Synthesis and Characterization: The proposed synthetic route requires experimental validation. Full spectroscopic characterization and, ideally, a single-crystal X-ray diffraction study would provide unequivocal proof of structure and conformation.

-

Computational Modeling: In-depth computational studies, such as Density Functional Theory (DFT) calculations, would offer valuable insights into the conformational preferences of the piperazine ring and the rotational barriers associated with the amide and carbamate bonds. [8]* Biological Evaluation: Screening this compound against various biological targets, particularly those where piperazine-containing molecules have shown activity (e.g., kinases, GPCRs), could uncover novel therapeutic potential.

References

-

PubChem. Benzyl 3-oxopiperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Mamat, C., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(71), 40785-40796. [Link]

-

Tian, X., et al. (2011). Crystal structure of N-{2-[4-(2-hydroxyethyl)piperazin-1-yl]ethyl}phthalimide. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3273. [Link]

-

Stoltz, B. M., et al. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 53(36), 9685-9689. [Link]

-

PureSynth. Benzyl 3-Oxopiperazine-1-Carboxylate 98.0%(HPLC). [Link]

-

Oh, K., et al. (2015). Cu-catalyzed aerobic oxidative cyclizations of 3-N-hydroxyamino-1,2-propadienes with alcohols, thiols, and amines to form α-O-, S-, and N-substituted 4-methylquinoline derivatives. Chemistry – A European Journal, 21(12), 4637-4641. [Link]

-

Savic, V., et al. (2015). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Organic & Biomolecular Chemistry, 13(8), 2245-2256. [Link]

-

Mamat, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478-2488. [Link]

-

Antonchick, A. P., et al. (2023). Rapid Synthesis of Multifunctional Hydroxylamines (MFHAs) for Structurally Complex Amines and N-Heterocycles. ChemRxiv. [Link]

-

Undheim, K., et al. (1983). N-Hydroxy amides. Part 6. Synthesis and spectroscopic properties of 1-hydroxypiperazine-2,5-diones. Journal of the Chemical Society, Perkin Transactions 1, 1793-1797. [Link]

- U.S. Patent 4,240,961. (1980). Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.

-

Mamat, C., et al. (2023). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Chemistry, 5(4), 2568-2581. [Link]

-

Organic Chemistry Portal. Synthesis of piperazines. [Link]

-

Savic, V., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Request PDF. [Link]

-

Gataullin, R. R., et al. (2020). Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. Chemistry of Heterocyclic Compounds, 56(10), 1286-1294. [Link]

-

Savic, V., et al. (2015). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Request PDF. [Link]

-

PubChem. Benzyl 3-oxopiperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis of piperazin-2-one 9. [Link]

-

Lin, C.-H., et al. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Arkivoc, 2001(10), 54-57. [Link]

-

Matsushita, K., et al. (2005). Synthesis and Characterization of New Piperazine-Type Inhibitors for Mitochondrial NADH-Ubiquinone Oxidoreductase (Complex I). Journal of Biochemistry, 138(5), 643-650. [Link]

-

Balakrishna, M. S., et al. (2003). Synthesis and single crystal X-ray structure of N,N'-bis(diphenylphosphino)piperazine. Journal of Chemical Research, 2003(9), 576-577. [Link]

-

Rincón, D. A., et al. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega, 11(1), 2221-2234. [Link]

-

DeKorver, K. A., et al. (2016). Conformational analysis of 2-substituted piperazines. Tetrahedron, 72(29), 4347-4352. [Link]

-

ResearchGate. NMR Spectroscopic and Potentiometric Study on Complexation Thermodynamics of Some N,N'Bis(2-hydroxyethyl)piperazine Complexes. [Link]

-

Motherwell, W. D. S., et al. (2007). Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B: Structural Science, 63(Pt 4), 647-654. [Link]

-

The Journal of Organic Chemistry Ahead of Print. [Link]

-

Rincón, D. A., et al. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. [Link]

-

Zeidan, M., et al. (2023). Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. Naunyn-Schmiedeberg's Archives of Pharmacology, 396(2), 263-274. [Link]

-

ResearchGate. The stereochemistry study of N,N- dinitrosopiperazine using H NMR technique. [Link]

-

D. D. D. M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 748-763. [Link]

-

Amata, E., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1735-1748. [Link]

-

ResearchGate. (PDF) The stereochemistry study of N,N-dinitrosopiperazine using 1H NMR technique. [Link]

- U.S. Patent 4,918,194. (1990). Process for the synthesis of a N,N-dialkyl-hydroxylamine.

-

Rajesh, R., et al. (2022). Effect of Amino, Chloro, and Methyl Functional Groups on 4-(4-Hydroxyphenyl) Piperazine by Density Functional Theory and Molecular Docking Studies. Polycyclic Aromatic Compounds, 42(6), 3125-3145. [Link]

-

Preprints.org. Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. [Link]

Sources

- 1. (R)-1-N-Boc-2-(hydroxymethyl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 2. Virtual Tour [jnvlegal.com]

- 3. N-{2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}phthalimide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of New Piperazine-Type Inhibitors for Mitochondrial NADH-Ubiquinone Oxidoreductase (Complex I) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Cbz-4-Piperidone synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 7. Benzyl 3-oxopiperazine-1-carboxylate | C12H14N2O3 | CID 736777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Stability of Benzyl 4-Hydroxy-3-oxopiperazine-1-carboxylate in Solution

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate in solution. While specific experimental data for this compound is not extensively available in public literature, this document leverages established principles of chemical stability, knowledge of analogous piperazine-containing structures, and state-of-the-art analytical methodologies to offer a robust guide for researchers. The following sections will delve into the theoretical underpinnings of potential degradation pathways, detailed experimental protocols for stability assessment, and the development of a validated stability-indicating analytical method. This guide is intended to equip researchers in drug discovery and development with the necessary tools to thoroughly characterize the stability profile of this and similar molecules, a critical step in the pre-formulation and lead optimization phases.

Introduction: The Imperative of Stability Profiling

In the landscape of drug development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability. A comprehensive understanding of a molecule's susceptibility to degradation under various environmental conditions is paramount for ensuring its safety, efficacy, and shelf-life. Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate, a molecule featuring a substituted piperazine core, presents a unique set of potential stability challenges. The presence of a lactam, a hydroxyl group, and a benzyl carbamate moiety within the piperazine ring system creates multiple potential sites for chemical transformation.

This guide will provide a detailed exploration of the potential degradation pathways of benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate and will outline a systematic approach to its stability assessment in solution. By employing forced degradation studies, researchers can proactively identify potential degradants, elucidate degradation mechanisms, and develop robust analytical methods capable of separating and quantifying the parent compound from its degradation products.

Molecular Structure and Potential Instabilities

The chemical structure of benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate reveals several functional groups that could be susceptible to degradation:

-

Lactam (Amide) Bond: The cyclic amide within the 3-oxopiperazine ring is a potential site for hydrolysis, particularly under acidic or basic conditions.

-

N-Benzyl Carbamate: The carbamate group can undergo hydrolysis to yield benzyl alcohol and the piperazine core. This is also susceptible to acidic and basic conditions.

-

Hydroxyl Group: The hydroxyl group at the 4-position can be a site for oxidation.

-

Piperazine Ring: The piperazine ring itself can be subject to oxidative degradation, potentially leading to ring-opening or the formation of N-oxides.[1]

The interplay of these functional groups necessitates a thorough investigation into the compound's stability profile.

Predicted Degradation Pathways

Based on the chemistry of related piperazine derivatives and general principles of organic chemistry, several degradation pathways can be postulated for benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate.[1][2]

Hydrolytic Degradation

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the lactam and carbamate functionalities are susceptible to hydrolysis. Protonation of the carbonyl oxygen of either group would make the carbonyl carbon more electrophilic and prone to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: In basic media, hydroxide ions can directly attack the carbonyl carbons of the lactam and carbamate, leading to their cleavage.

Oxidative Degradation

The piperazine ring and the hydroxyl group are potential sites for oxidation.[1] Common laboratory oxidizing agents like hydrogen peroxide can be used to simulate oxidative stress. Potential oxidative degradation products could include N-oxides, ring-opened products, or products of hydroxylation at other positions on the piperazine ring.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce photolytic degradation. The aromatic benzyl group can absorb UV light, potentially leading to the formation of reactive radical species that can initiate degradation cascades.

Thermal Degradation

Elevated temperatures can provide the activation energy required for various degradation reactions, including hydrolysis and oxidation. The stability of piperazine itself is known to be temperature-dependent.[2]

Diagram of Predicted Degradation Pathways

Caption: Predicted degradation pathways of benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate under various stress conditions.

Experimental Design for Stability Assessment

A comprehensive assessment of the thermodynamic stability of benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate requires a multi-faceted experimental approach, centered around the development of a stability-indicating analytical method and the execution of forced degradation studies.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the API without interference from its degradants, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for this purpose.[3][4]

Protocol for HPLC Method Development:

-

Column Selection: Start with a versatile reversed-phase column, such as a C18 or C8, of standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase Selection: A common starting point is a gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol).

-

Wavelength Selection: Determine the UV absorbance maximum (λmax) of the parent compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.

-

Forced Degradation Sample Analysis: Inject samples from preliminary forced degradation studies to challenge the method's ability to separate the parent peak from any formed degradant peaks.

-

Method Optimization: Adjust the mobile phase composition, gradient profile, pH, and column temperature to achieve optimal resolution (>1.5) between the parent peak and all degradant peaks.

-

Method Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[4]

| Parameter | Typical Starting Conditions |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5-95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at λmax of the compound |

| Injection Vol. | 10 µL |

Forced Degradation (Stress Testing) Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify its likely degradation products and pathways.[5][6]

Experimental Workflow for Forced Degradation Studies:

Caption: General experimental workflow for conducting forced degradation studies.

Detailed Protocols for Stress Conditions:

-

Acid Hydrolysis:

-

Prepare a solution of the compound (e.g., 1 mg/mL) in 0.1 M HCl.

-

Incubate the solution at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Withdraw aliquots at various time points, neutralize with an equivalent amount of 0.1 M NaOH, and analyze by HPLC.

-

-

Base Hydrolysis:

-

Prepare a solution of the compound (e.g., 1 mg/mL) in 0.1 M NaOH.

-

Incubate at a suitable temperature (e.g., 60 °C) for a defined period.

-

Withdraw aliquots, neutralize with an equivalent amount of 0.1 M HCl, and analyze by HPLC.

-

-

Oxidative Degradation:

-

Prepare a solution of the compound (e.g., 1 mg/mL) in a 3% solution of hydrogen peroxide.

-

Keep the solution at room temperature for a defined period (e.g., 24 hours).

-

Withdraw aliquots and analyze directly by HPLC.

-

-

Thermal Degradation:

-

Store a solid sample of the compound in an oven at an elevated temperature (e.g., 80 °C) for a defined period.

-

Also, prepare a solution of the compound in a suitable solvent and incubate at a high temperature (e.g., 60 °C).

-

Analyze samples at various time points.

-

-

Photolytic Degradation:

-

Expose a solution of the compound and a solid sample to a light source according to ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).

-

A control sample should be protected from light.

-

Analyze the exposed and control samples.

-

Data Interpretation and Reporting

The data generated from the forced degradation studies should be tabulated to summarize the percentage of degradation of the parent compound and the formation of any major degradants under each stress condition.

| Stress Condition | Duration | Temperature | % Degradation of Parent | Major Degradant Peaks (Retention Time) |

| 0.1 M HCl | 24 h | 60 °C | [Data] | [Data] |

| 0.1 M NaOH | 24 h | 60 °C | [Data] | [Data] |

| 3% H₂O₂ | 24 h | RT | [Data] | [Data] |

| Thermal (Solution) | 48 h | 60 °C | [Data] | [Data] |

| Photolytic | [ICH Q1B] | RT | [Data] | [Data] |

For any significant degradation products, further characterization using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation.

Conclusion and Future Directions

This technical guide provides a comprehensive roadmap for the systematic investigation of the thermodynamic stability of benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate in solution. By following the outlined experimental protocols, researchers can gain a thorough understanding of the compound's degradation profile, which is critical for making informed decisions during the drug development process. The identification of stable storage conditions and compatible excipients, as well as the development of a robust analytical method, are all direct and invaluable outcomes of such stability studies. Further investigations could involve kinetic studies to determine the rate of degradation under specific conditions and the impact of formulation components on the compound's stability.

References

- Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control.

- CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents.

- Benzyl 3-Oxopiperazine-1-Carboxyl

- Benzyl 3-oxopiperazine-1-carboxylate | C12H14N2O3 | CID 736777 - PubChem. PubChem.

- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. Journal of Chemical and Pharmaceutical Research.

- Thermal degradation of piperazine and its structural analogs - ResearchGate.

- Stability and Degradation Profile of N-(2-Hydroxyethyl)piperazine-d4: A Technical Guide - Benchchem. BenchChem.

- Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs - Benchchem. BenchChem.

- Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride - Substance Inform

- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc.

- 1-benzylpiperazine - Organic Syntheses Procedure. Organic Syntheses.

- A Review on Analytical Methods for Piperazine Determination - NTU Journal. NTU Journal of Pure Sciences.

- Differential Roles of Three Different Upper Pathway meta Ring Cleavage Product Hydrolases in the Degradation of Dibenzo-p-Dioxin and Dibenzofuran by Sphingomonas wittichii Strain RW1 - PMC. Applied and Environmental Microbiology.

- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.

- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - ResearchGate.

- Forced Degrad

- An Overview of Degradation Strategies for Amitriptyline - MDPI. Molecules.

- ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - ChemicalBook. ChemicalBook.

Sources

Solubility profile of benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate in organic solvents

An In-Depth Technical Guide to the Solubility Profile of Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, directly influencing its formulation, bioavailability, and overall therapeutic efficacy. This guide provides a comprehensive technical framework for understanding and determining the solubility profile of benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate, a functionalized piperazine derivative. While specific experimental data for this compound is not publicly available, this document, grounded in established physicochemical principles and standard industry protocols, offers a predictive analysis and a robust methodological approach for its characterization. We will explore the molecular characteristics governing its solubility, differentiate between thermodynamic and kinetic solubility, and provide detailed, field-proven experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a thorough and reliable solubility profile for this and structurally related compounds.

Introduction: The Imperative of Solubility in Drug Development

In the journey from a promising chemical entity to a viable drug product, few physicochemical properties are as fundamental as solubility. Solubility dictates the maximum concentration of a drug that can be achieved in a solution, a factor that profoundly impacts its absorption and bioavailability.[1] For orally administered drugs, poor aqueous solubility can be a major barrier to achieving therapeutic concentrations in the systemic circulation.[2] Similarly, in the context of formulation, solubility in various organic solvents is crucial for processes such as crystallization, purification, and the preparation of liquid dosage forms or amorphous solid dispersions.[3]

The Biopharmaceutics Classification System (BCS) further underscores the importance of solubility, categorizing drugs based on their solubility and intestinal permeability to predict their in vivo performance.[4][5][6] A drug is deemed "highly soluble" when its highest therapeutic dose can dissolve in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[4][7][8] Understanding the solubility profile is therefore not merely an academic exercise but a cornerstone of preformulation studies that guides rational drug design and development.[1][9]

This guide focuses specifically on benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate . As a member of the piperazine class of compounds, which are prevalent in medicinal chemistry, its solubility characteristics are of significant interest.[10][11] We will dissect its molecular structure to predict its behavior in various organic solvents and provide the experimental blueprints necessary to quantify this critical property.

Molecular Structure Analysis and Predicted Solubility Profile

The solubility of a molecule is intrinsically linked to its structure—specifically, the balance between its polar (hydrophilic) and nonpolar (hydrophobic) features. The structure of benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate contains several key functional groups that will dictate its interactions with different solvents.

Caption: Molecular structure of benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate.

-

Piperazine Core: The central six-membered ring with two nitrogen atoms is inherently polar. These nitrogens can act as hydrogen bond acceptors, contributing to solubility in polar solvents.[11]

-

Benzyl Group (-CH₂-Ph): This large aromatic group is nonpolar and hydrophobic. It will significantly enhance solubility in nonpolar and moderately polar aprotic solvents (e.g., toluene, dichloromethane) while reducing solubility in highly polar, aqueous environments.[12]

-

Hydroxyl Group (-OH): As a classic hydrophilic group, the hydroxyl moiety can both donate and accept hydrogen bonds. This feature is expected to improve solubility in polar protic solvents like ethanol and methanol.[13][14]

-

Carbamate and Oxo Groups (C=O): The carbonyls within the carbamate linkage and on the piperazine ring are polar and can act as hydrogen bond acceptors, further promoting interactions with polar solvents.

Predicted Solubility Trends:

Based on this structural analysis, a qualitative solubility profile can be predicted:

-

Low Solubility in Nonpolar Solvents (e.g., Hexane, Heptane): While the benzyl group provides some lipophilicity, the multiple polar functional groups (-OH, C=O, piperazine nitrogens) will likely limit solubility in purely nonpolar, aliphatic solvents.

-

Moderate to Good Solubility in Moderately Polar Solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone): These solvents offer a balance. They can interact with the hydrophobic benzyl group while also engaging in dipole-dipole interactions with the polar moieties.

-

Good Solubility in Polar Aprotic Solvents (e.g., DMSO, DMF): Solvents like Dimethyl Sulfoxide (DMSO) are excellent at dissolving a wide range of compounds due to their high polarity and ability to act as strong hydrogen bond acceptors.

-

Moderate Solubility in Polar Protic Solvents (e.g., Ethanol, Methanol): The hydroxyl group on the compound will interact favorably with these protic solvents through hydrogen bonding. However, the large, nonpolar benzyl group may prevent complete miscibility, leading to moderate rather than high solubility.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

When discussing solubility, it is crucial to distinguish between two key measurements that answer different questions in the drug development process: thermodynamic and kinetic solubility.[15][16]

-

Thermodynamic (Equilibrium) Solubility: This is the true, intrinsic solubility of the most stable crystalline form of a compound in a given solvent at equilibrium.[16] It is considered the "gold standard" for lead optimization and formulation development, as it represents the maximum concentration achievable under stable conditions.[15][17] It is typically measured using the shake-flask method over an extended period (24-72 hours).[18]

-

Kinetic Solubility: This measurement reflects the concentration at which a compound precipitates from a supersaturated solution.[19] It is a high-throughput method commonly used in early drug discovery to quickly screen large numbers of compounds.[20][21] The process usually involves adding a concentrated stock solution of the compound (typically in DMSO) to an aqueous or organic solvent and detecting the point of precipitation, often via nephelometry (light scattering).[19][21] Kinetic solubility values are often higher than thermodynamic values because they can capture metastable, supersaturated states.[16][19]

Caption: Differentiated workflows for kinetic and thermodynamic solubility assessment.

Quantitative Data Summary (Illustrative)

The following table presents a hypothetical but scientifically reasoned solubility profile for benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate. The values are illustrative and serve as a template for presenting experimentally determined data.

| Solvent Class | Solvent | Polarity Index | Predicted Kinetic Solubility (µg/mL) | Predicted Thermodynamic Solubility (µg/mL) |

| Nonpolar | n-Hexane | 0.1 | < 10 | < 5 |

| Toluene | 2.4 | 500 - 2000 | 200 - 1000 | |

| Moderately Polar Aprotic | Diethyl Ether | 2.8 | 1000 - 5000 | 500 - 2500 |

| Dichloromethane (DCM) | 3.1 | > 20,000 | > 15,000 | |

| Ethyl Acetate | 4.4 | 5,000 - 15,000 | 2,500 - 10,000 | |

| Polar Aprotic | Acetone | 5.1 | > 20,000 | > 15,000 |

| Acetonitrile (ACN) | 5.8 | 2,000 - 8,000 | 1,000 - 5,000 | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 50,000 | > 40,000 | |

| Polar Protic | Ethanol | 4.3 | 5,000 - 15,000 | 2,500 - 10,000 |

| Methanol | 5.1 | 10,000 - 25,000 | 5,000 - 15,000 | |

| Water (pH 7.4) | 10.2 | < 50 | < 20 |

Experimental Protocols

To obtain reliable and reproducible data, standardized protocols are essential. The following sections detail the methodologies for determining both thermodynamic and kinetic solubility.

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

This method measures the equilibrium solubility and is considered the definitive standard.[18][22]

Objective: To determine the maximum, stable concentration of the compound in a solvent at a controlled temperature.

Materials:

-

Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate (solid, verified purity).

-

Selected organic solvents (HPLC grade or equivalent).

-

2-5 mL glass vials with Teflon-lined screw caps.

-

Orbital shaker with temperature control (e.g., set to 25 °C or 37 °C).

-

Centrifuge.

-

0.22 µm syringe filters (ensure low compound binding, e.g., PTFE for organic solvents).

-

Calibrated analytical balance.

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Methodology:

-

Preparation: Add an excess amount of the solid compound to a pre-weighed vial. "Excess" means that undissolved solid should be clearly visible at the end of the experiment. A starting point is typically 2-5 mg of compound per 1 mL of solvent.

-

Solvent Addition: Accurately add a known volume (e.g., 1-2 mL) of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on the orbital shaker. Agitate at a constant temperature (e.g., 25 °C) for at least 24 hours to ensure equilibrium is reached. Some compounds or crystalline forms may require longer equilibration times (e.g., 48-72 hours).[23]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for 1-2 hours to let the excess solid settle.

-

Sample Collection: Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, the supernatant should be clarified either by:

-

Centrifugation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes).

-

Filtration: Withdraw the supernatant using a syringe and pass it through a 0.22 µm syringe filter. Discard the initial few drops to saturate any binding sites on the filter.

-

-

Quantification:

-

Prepare a series of standard solutions of the compound in the same solvent at known concentrations.

-

Dilute the clarified sample aliquot with the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the standards and the diluted sample by HPLC-UV or LC-MS to determine the concentration.

-

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is reported as the thermodynamic solubility in units such as mg/mL or mM.

Protocol 2: Kinetic Solubility via High-Throughput Nephelometry

This method provides a rapid assessment of solubility, ideal for early-stage screening.[21][24]

Objective: To determine the concentration at which the compound begins to precipitate from a supersaturated solution.

Materials:

-

A concentrated stock solution of the compound in 100% DMSO (e.g., 10-20 mM).

-

Selected organic solvents.

-

384-well microplates.

-

Automated liquid handler for serial dilutions.

-

A microplate nephelometer (laser-based light scattering detector).

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in pure DMSO.

-

Plate Preparation: Using an automated liquid handler, perform serial dilutions of the DMSO stock solution directly in a 384-well plate.

-

Solvent Addition: Rapidly add the target organic solvent to all wells, creating a range of compound concentrations. The final DMSO concentration should be kept low and constant (e.g., 1-2%) to minimize its effect on solubility.

-

Incubation: Allow the plate to incubate for a set period, typically 1-2 hours, at room temperature.[20]

-

Measurement: Place the microplate into the nephelometer and measure the amount of forward-scattered light in each well. A significant increase in scattered light relative to a solvent-only control indicates the formation of a precipitate.

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitate is detected. This can be determined by identifying the concentration at which the nephelometry signal crosses a predefined threshold above the background.

Conclusion

The solubility profile of benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate is a multifaceted property that is essential for its successful development as a pharmaceutical agent. This guide has established a predictive framework based on the compound's molecular structure, highlighting the competing influences of its hydrophobic benzyl group and its various hydrophilic moieties. The distinction between rapid, high-throughput kinetic solubility and definitive, equilibrium-based thermodynamic solubility has been clarified, with detailed protocols provided for their experimental determination.

By employing the systematic approaches outlined herein—from molecular analysis to the rigorous application of shake-flask and nephelometry techniques—researchers can build a comprehensive and reliable solubility dataset. This data is fundamental for guiding formulation strategies, interpreting results from biological assays, and ultimately de-risking the progression of this and other promising compounds through the development pipeline.

References

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Available at: [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available at: [Link]

-

International Council for Harmonisation (ICH). (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. Available at: [Link]

-

ResearchGate. (2025). Solubility and energy analysis for CO2 absorption in piperazine derivatives and their mixtures. Available at: [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]

-

PharmaCore. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Available at: [Link]

-

UPM Pharmaceuticals. (n.d.). Importance of Preformulation Studies In Drug Development. Available at: [Link]

-

GlycoPODv2 - NCBI Bookshelf. (2021). Benzylation of hydroxyl groups by Williamson reaction. Available at: [Link]

-

MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available at: [Link]

-

ResearchGate. (n.d.). Impact of solid state properties on developability assessment of drug candidates. Available at: [Link]

-

BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Available at: [Link]

-

ResearchGate. (n.d.). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. Available at: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Benzyl Alcohol?. Available at: [Link]

-

BMG LABTECH. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). (2024). Predictive modeling of CO2 solubility in piperazine aqueous solutions using boosting algorithms for carbon capture goals. Available at: [Link]

-

Chemistry LibreTexts. (2019). 4.4 Solubility. Available at: [Link]

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available at: [Link]

-

Vici Health Sciences. (2025). Solid State Properties of Drugs. Available at: [Link]

-

ScienceDirect. (2018). Preformulation Studies. Available at: [Link]

-

MDPI. (2025). Influence of Drug Properties, Formulation Composition, and Processing Parameters on the Stability and Dissolution Performance of Amorphous Solid Dispersions-Based Tablets. Available at: [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Available at: [Link]

-

Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Available at: [Link]

-

European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Preformulation Considerations for Controlled Release Dosage Forms: Part I Selecting Candidates. Available at: [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available at: [Link]

-

JRC Publications Repository. (n.d.). Solubility Determination of Chemicals by Nephelometry. Available at: [Link]

-

Drug Discovery Online. (2023). Best Practices For Preformulation In Drug Development. Available at: [Link]

-

ACS Publications. (2022). Modeling Differential Enthalpy of Absorption of CO2 with Piperazine as a Function of Temperature. Available at: [Link]

-

ACS Publications. (n.d.). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Available at: [Link]

-

Solubility of Things. (n.d.). Benzyl alcohol. Available at: [Link]

-

Scribd. (n.d.). Shake Flask Method. Available at: [Link]

-

Wiley. (2025). Solid-State Properties and Pharmaceutical Development. Available at: [Link]

-

ACS Publications. (2008). Sigma Profile Database for Predicting Solid Solubility in Pure and Mixed Solvent Mixtures for Organic Pharmacological Compounds with COSMO-Based Thermodynamic Methods. Available at: [Link]

-

U.S. Food and Drug Administration (FDA). (n.d.). M9 Biopharmaceutics Classification System- Based Biowaivers. Available at: [Link]

-

Journal of Pharmacy & Pharmacognosy Research. (2024). The solid-state modification for solubility enhancement of practically insoluble glimepiride: A systematic review. Available at: [Link]

-

ResearchGate. (n.d.). Organic solvents in the pharmaceutical industry. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Biopharmaceutics Classification System – Knowledge and References. Available at: [Link]

-

World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. Available at: [Link]

-

ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Available at: [Link]

Sources

- 1. upm-inc.com [upm-inc.com]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. researchgate.net [researchgate.net]

- 4. database.ich.org [database.ich.org]

- 5. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. fda.gov [fda.gov]

- 9. Best Practices For Preformulation In Drug Development [drugdiscoveryonline.com]

- 10. mdpi.com [mdpi.com]

- 11. preprints.org [preprints.org]

- 12. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 15. researchgate.net [researchgate.net]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. inventivapharma.com [inventivapharma.com]

- 18. enamine.net [enamine.net]

- 19. pharmaexcipients.com [pharmaexcipients.com]

- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 21. bmglabtech.com [bmglabtech.com]

- 22. who.int [who.int]

- 23. downloads.regulations.gov [downloads.regulations.gov]

- 24. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

Literature review of N-protected hydroxypiperazine derivatives

An In-Depth Technical Guide to the Synthesis and Application of N-Protected Hydroxypiperazine Derivatives

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ubiquitous presence in a vast array of therapeutic agents.[1][2] Its unique structural and physicochemical properties—a six-membered ring with two nitrogen atoms at the 1 and 4 positions—confer conformational flexibility and tunable basicity, which are critical for optimizing biological activity and pharmacokinetic profiles.[1][3] This guide provides a comprehensive literature review and practical framework for the synthesis and manipulation of N-protected hydroxypiperazine derivatives, a critical subclass of intermediates for drug discovery. We will delve into the strategic importance of N-protection, survey the most effective protecting groups, detail robust synthetic protocols, and discuss the analytical characterization and therapeutic applications of these versatile molecules.

The Strategic Imperative of N-Protection in Piperazine Chemistry

The primary challenge in the functionalization of piperazine lies in the comparable nucleophilicity of its two secondary amine nitrogens.[1] Uncontrolled reaction with an electrophile typically results in a statistical mixture of mono- and di-substituted products, leading to low yields of the desired compound and creating significant purification challenges.

To achieve selective N-monosubstitution, a protecting-group strategy is the most widely adopted and reliable approach.[1] This involves temporarily "masking" one nitrogen atom to deactivate it, thereby directing the reaction to the unprotected nitrogen. The choice of protecting group is paramount and is dictated by its stability under the planned reaction conditions and the ease of its subsequent removal under conditions that do not compromise the integrity of the final molecule.

Caption: Logical workflow for selective piperazine functionalization.

A Survey of Common N-Protecting Groups

The selection of a suitable protecting group is a critical decision in the synthetic pathway. The ideal group is easily installed, stable to subsequent reaction conditions, and can be removed selectively with high yield. For piperazine derivatives, the tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz) groups are the most frequently employed.

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Key Characteristics |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic: TFA in DCM; HCl in Dioxane/Methanol[1][4][5] | Stable to bases and nucleophiles; robust and widely used. Cleavage is clean. |

| Carboxybenzyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂, Pd/C)[6][7] | Stable to acidic conditions; orthogonal to Boc. Useful when other groups are acid-sensitive. |

| Trityl | Trt | Triphenylmethyl chloride (Trt-Cl) | Mild acidic conditions[8][9] | Very bulky, providing steric hindrance. Often used for selective protection of primary amines.[9] |

| Nosyl | Ns | 2-Nitrobenzenesulfonyl chloride | Thiolates (e.g., thiophenol) and a base | Stable to acid; orthogonal to both Boc and Cbz. |

The Boc Group: The Workhorse of Piperazine Protection

The Boc group is arguably the most common N-protecting group in modern organic synthesis due to its ease of introduction and clean, acid-mediated removal.[1]

-

Mechanism of Protection: The reaction of piperazine with Di-tert-butyl dicarbonate (Boc₂O) proceeds via nucleophilic attack of a piperazine nitrogen onto one of the carbonyl carbons of the anhydride, leading to the formation of the tert-butylcarbamate.

-

Mechanism of Deprotection: Under acidic conditions (e.g., Trifluoroacetic acid - TFA), the carbonyl oxygen of the Boc group is protonated. This initiates the collapse of the carbamate, releasing the deprotected amine, isobutylene, and carbon dioxide.[5] This process is efficient and the volatile byproducts are easily removed.[4]

Caption: The cycle of N-Boc protection and deprotection.

The Cbz Group: An Orthogonal Strategy

The Cbz group provides an excellent alternative to the Boc group, particularly when acid-sensitive functionalities are present elsewhere in the molecule. Its stability to acid and removal by catalytic hydrogenation makes it an orthogonal protecting group to Boc.[1] This orthogonality allows for the selective deprotection of one nitrogen site while another remains protected, a powerful strategy for synthesizing complex, unsymmetrically disubstituted piperazines.[1]

-

Mechanism of Protection: N-acylation with benzyl chloroformate under basic conditions yields the N-Cbz protected piperazine.[10]

-

Mechanism of Deprotection: Catalytic hydrogenation using a palladium catalyst (Pd/C) cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.[7] This method is exceptionally mild and clean.

Caption: The cycle of N-Cbz protection and deprotection.

Core Synthetic Protocols

The following protocols are foundational methods for the synthesis and manipulation of N-protected hydroxypiperazine derivatives, synthesized from established literature procedures.

Protocol 1: Mono-N-Boc Protection of Piperazine[1]

-

Rationale: This procedure achieves mono-protection by using an excess of piperazine relative to the Boc-anhydride, kinetically favoring the mono-substituted product. The large excess of piperazine also acts as the base.

-

Materials:

-

Piperazine (5 equivalents)

-

Di-tert-butyl dicarbonate (Boc₂O) (1 equivalent)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve piperazine (5 eq.) in DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Dissolve Boc₂O (1 eq.) in a minimal amount of DCM.

-

Add the Boc₂O solution dropwise to the stirred piperazine solution over 1-2 hours, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the Boc₂O is consumed.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-piperazine.

-

Purify the product by flash column chromatography (silica gel, typically eluting with a gradient of methanol in DCM) to isolate the pure mono-protected product.

-

Protocol 2: Synthesis of 1-Boc-4-(2-hydroxyethyl)piperazine[11]

-

Rationale: This protocol functionalizes the free nitrogen of N-Boc-piperazine by nucleophilic attack on an epoxide (ethylene oxide). The reaction is regioselective, with the nucleophilic nitrogen attacking one of the epoxide carbons.

-

Materials:

-

N-Boc-piperazine (1 equivalent)

-

Ethylene oxide (1.1 equivalents, often as a solution in a suitable solvent)

-

Methanol or Ethanol

-

Water

-

-

Procedure:

-

Dissolve N-Boc-piperazine (1 eq.) in a 1:1 mixture of methanol and water in a pressure-tolerant flask.

-

Cool the solution to 0 °C.

-

Carefully add ethylene oxide (1.1 eq.).

-

Seal the flask and allow it to warm to room temperature. Stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, carefully vent the flask and concentrate the reaction mixture under reduced pressure to remove the solvent.

-

The resulting residue is often pure enough for subsequent steps. If necessary, purify by column chromatography.

-

Protocol 3: Acid-Mediated Deprotection of 1-Boc-4-(2-hydroxyethyl)piperazine[4][5]

-

Rationale: This method uses a strong acid to cleave the Boc group, liberating the free amine as its corresponding salt. A subsequent basic workup is required to yield the neutral amine.

-

Materials:

-

1-Boc-4-(2-hydroxyethyl)piperazine (1 equivalent)

-

Trifluoroacetic acid (TFA, 5-10 equivalents) or 4M HCl in Dioxane

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) or 1M Sodium hydroxide (NaOH)

-

-

Procedure:

-

Dissolve the Boc-protected piperazine (1 eq.) in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA (5-10 eq.) dropwise. Bubbling (evolution of CO₂ and isobutylene) should be observed.

-

Stir the reaction at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

-

Remove the solvent and excess acid under reduced pressure.

-

Dissolve the residue in water and cool to 0 °C.

-

Carefully add saturated NaHCO₃ solution or 1M NaOH until the pH is basic (>9).

-

Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected 1-(2-hydroxyethyl)piperazine.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized derivatives.[11]

-

NMR Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.

-

¹H NMR: Look for characteristic signals of the piperazine ring protons (typically broad signals in the 2.5-3.8 ppm range). The protons of the N-protecting group will also be present (e.g., a large singlet around 1.4 ppm for the nine protons of the Boc group). Protons on the hydroxymethyl or hydroxyethyl substituent will appear in characteristic regions (e.g., triplets around 3.6 ppm and 2.5 ppm for a hydroxyethyl group). Conformational dynamics, such as the chair-boat interconversion of the piperazine ring, can lead to broadened signals at room temperature.[12]

-

¹³C NMR: The carbons of the piperazine ring typically appear in the 40-55 ppm range. The carbonyl and quaternary carbons of a Boc group are found around 155 ppm and 80 ppm, respectively.

-

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. Electrospray ionization (ESI-MS) is commonly used to obtain the [M+H]⁺ ion.

-

Infrared (IR) Spectroscopy: Useful for identifying key functional groups. A strong C=O stretch around 1680-1700 cm⁻¹ is characteristic of the carbamate in Boc or Cbz protected compounds. A broad O-H stretch will be present around 3200-3500 cm⁻¹ for the hydroxyl group.[13][14]

-

Chromatography: TLC is used for reaction monitoring, while HPLC is employed for purity assessment.[11] Due to the weak UV chromophore of the piperazine core, derivatization may be necessary for sensitive HPLC detection.[11]

Applications in Drug Discovery

N-protected hydroxypiperazine derivatives are not merely synthetic curiosities; they are vital building blocks in the creation of high-value pharmaceutical agents across numerous disease areas. The piperazine moiety imparts favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability, while the hydroxyl group provides a handle for hydrogen bonding interactions with biological targets or for further derivatization.[1][15]

-

Oncology: The piperazine scaffold is a key component of numerous kinase inhibitors, such as Imatinib.[1] Hydroxylated derivatives can be used to fine-tune solubility and target engagement.

-

Central Nervous System (CNS) Disorders: Many antipsychotic, antidepressant, and anxiolytic drugs feature a piperazine core, which is crucial for interacting with dopamine and serotonin receptors.[1][16][17] Examples include Aripiprazole and Vortioxetine.[1][16]

-

Anti-Infectives: Piperazine derivatives have shown broad-spectrum activity against various bacterial and fungal pathogens.[18][19] The hydroxyl group can be a key pharmacophoric element in these designs.

-

Metabolic Diseases: Derivatives have been developed as potent inhibitors of enzymes like carbonic anhydrase, with applications in treating glaucoma.[20]

Conclusion